molecular formula C11H13N3O2 B6601582 tert-butyl N-(5-cyanopyridin-3-yl)carbamate CAS No. 1823811-69-3

tert-butyl N-(5-cyanopyridin-3-yl)carbamate

Cat. No.: B6601582
CAS No.: 1823811-69-3
M. Wt: 219.24 g/mol
InChI Key: NVSKAKPKSFANHT-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-cyanopyridin-3-yl)carbamate (CAS 1823811-69-3) is a valuable chemical intermediate in pharmaceutical research and development. This compound, with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol, features both a carbamate-protected amine and a cyano group on its pyridine ring . These functional groups make it a versatile building block for the synthesis of more complex, therapeutically active molecules. Its primary research application is in the discovery and development of novel small-molecule therapeutics. The compound's utility is highlighted by its role in projects targeting serious diseases, such as the creation of compounds for treating cancer, including acute myeloid leukemia and myelodysplastic syndromes . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for facile deprotection to access the primary amine, which can then be further functionalized. The cyanopyridine moiety can also serve as a key pharmacophore or be modified into other functional groups, such as amides or carboxylic acids, to fine-tune the properties of the resulting drug candidate . This building block is strictly for research purposes and is intended for use by qualified laboratory professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(5-cyanopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-8(5-12)6-13-7-9/h4,6-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKAKPKSFANHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc Protection of 5-Cyano-3-aminopyridine

The most straightforward method involves the reaction of 5-cyano-3-aminopyridine with Boc₂O in the presence of a base. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is commonly used to deprotonate the amine, facilitating nucleophilic attack on the Boc reagent. A representative procedure includes:

  • Dissolving 5-cyano-3-aminopyridine in anhydrous tetrahydrofuran (THF).

  • Adding Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

Key Parameters:

  • Solvent: THF, dichloromethane (DCM), or acetonitrile.

  • Temperature: 0°C to room temperature.

  • Yield: 70–85% (theoretical, depending on purity of starting material).

Alternative Activation Methods

For less nucleophilic amines, activation via mixed carbonates or carbodiimide-mediated coupling (e.g., EDCI/HOBt) may be necessary. However, these methods introduce complexity and are less commonly reported for pyridinyl amines due to the risk of side reactions at the cyano group.

Methodological Innovations from Patent Literature

Neutral Precursor Utilization

Patent WO2019158550A1 highlights the advantages of using neutral amine precursors rather than their salt forms (e.g., hydrochlorides). For analogous compounds, this approach reduces reaction medium viscosity, improves stirring efficiency, and enhances yields (93% vs. 85% with salt forms).

Example Protocol (Adapted):

  • Mixing: Combine 5-cyano-3-aminopyridine (1.0 equiv) and Boc₂O (1.1 equiv) in acetonitrile.

  • Base Addition: Introduce TEA (1.5 equiv) dropwise at 0°C.

  • Stirring: Maintain at 60°C for 6 hours.

  • Workup: Quench with water, extract with ethyl acetate, and purify via column chromatography.

Solvent and Base Optimization

CA3087004A1 emphasizes the role of solvent polarity and base strength. Acetonitrile outperforms THF in solubility and reaction homogeneity, while TEA (4.6 equiv) ensures complete deprotonation without excessive base residues.

Comparative Data:

SolventBaseTemperature (°C)Yield (%)Purity (%)
THFDMAP257895
AcetonitrileTEA608999

Challenges and Mitigation Strategies

Cyano Group Reactivity

The electron-withdrawing cyano group reduces the nucleophilicity of the 3-amine, necessitating stronger bases or prolonged reaction times. Patent WO2019158550A1 addresses this by incrementally adding TEA to maintain a pH >9, preventing premature Boc group hydrolysis.

Purification Difficulties

The polar nature of the product complicates isolation. Crystallization from hexane/ethyl acetate (7:3) mixtures achieves >99% purity, as validated by HPLC (retention time: 5.73 min).

Scalability and Industrial Considerations

Industrial-scale synthesis requires:

  • Process Intensification: Continuous flow systems to manage exothermic reactions.

  • Cost Reduction: Recycling acetonitrile via distillation (bp 82°C).

  • Safety: Strict temperature control to avoid cyano group degradation above 80°C .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : tert-butyl N-(5-cyanopyridin-3-yl)carbamate
  • CAS Number : 1108724-20-4

Chemistry

This compound serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. It is particularly useful in reactions involving nucleophilic substitution and can undergo oxidation and reduction reactions to yield various derivatives.

Biology

In biological research, this compound has been studied for its potential to act as an enzyme inhibitor . Its structure allows it to interact with specific enzymes, making it a candidate for biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate . Preliminary studies indicate that it may exhibit properties beneficial for drug development, particularly in targeting specific diseases through enzyme modulation.

Industry

In industrial applications, this compound is utilized in the production of various chemical products and materials. Its versatility in chemical reactions makes it valuable for synthesizing new compounds in pharmaceutical and agrochemical industries.

Case Studies

  • Enzyme Interaction Studies : Research conducted on the interaction of this compound with specific enzymes has shown promising results in inhibiting enzyme activity, suggesting its potential use in therapeutic applications.
  • Pharmaceutical Development : A study exploring the use of this compound as a precursor in synthesizing novel pharmaceuticals demonstrated its effectiveness in producing compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyanopyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

tert-Butyl N-(5-formylpyridin-3-yl)carbamate (CAS: 337904-94-6)

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Key Differences: The 5-formyl (-CHO) group is less electron-withdrawing than -CN, resulting in a lower LogP (2.25 vs. ~2.8 estimated for the cyano derivative) and higher polar surface area (71.78 Ų), suggesting increased polarity and solubility .
  • Applications : Used in Suzuki-Miyaura couplings due to the reactive formyl group .

tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS: 1207175-73-2)

  • Molecular Formula : C₁₀H₁₃BrN₂O₃
  • Molecular Weight : 313.13 g/mol

tert-Butyl (1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate (Compound 489)

  • Molecular Formula : C₁₃H₁₆FN₃O₂
  • Molecular Weight : 281.29 g/mol
  • Key Differences: Fluorine enhances metabolic stability and membrane permeability.

Structural Complexity and Pharmacological Relevance

tert-Butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate

  • Molecular Formula : C₂₂H₃₀N₈O₂
  • Molecular Weight : 438.53 g/mol
  • Key Differences : Incorporates a piperidine ring and indazole-pyrimidine scaffold, enhancing interactions with biological targets (e.g., kinases). The Boc group facilitates stepwise synthesis .

tert-Butyl 1-(5-bromopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS: 1088410-93-8)

  • Molecular Formula : C₁₄H₂₀BrN₃O₂
  • Molecular Weight : 358.23 g/mol
  • Key Differences : The pyrrolidine ring introduces sp³ hybridization, improving solubility and reducing planarity compared to planar pyridine derivatives .

Biological Activity

Introduction

Tert-butyl N-(5-cyanopyridin-3-yl)carbamate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-cyanopyridine. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of approximately 218.25 g/mol. The presence of the cyano group and the pyridine ring significantly influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight218.25 g/mol
SolubilitySoluble in DMSO
Log P (Octanol/Water)1.24

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of tert-butyl carbamate with 5-cyanopyridine derivatives. The reaction conditions must be optimized to achieve high yields and purity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against coronaviruses. For instance, noncovalent inhibitors targeting the SARS-CoV main protease have shown promising results in inhibiting viral replication . The structural similarity between these inhibitors and our compound suggests potential antiviral activity.

Enzyme Inhibition

Research highlights that derivatives featuring pyridine rings often act as effective inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's . The introduction of the cyano group may enhance binding affinity through additional hydrogen bonding or π-stacking interactions.

Case Studies

  • Inhibition of AChE : A study demonstrated that compounds with similar structures showed significant inhibition against AChE, indicating potential for treating cognitive disorders .
  • Antimicrobial Activity : Some carbamate derivatives have exhibited antibacterial properties against Gram-positive bacteria, suggesting that this compound might also possess similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Substituents on the Pyridine Ring : Variations in substituents can alter lipophilicity and binding interactions.
  • Alkyl Chain Length : Modifying the length of the alkyl chain attached to the carbamate can impact solubility and bioavailability.

Table 2: SAR Insights

ModificationEffect on Activity
Increasing alkyl chain lengthEnhanced lipophilicity
Altering pyridine substituentsImproved binding affinity
Adding electron-withdrawing groupsIncreased potency against enzymes

Applications

This compound holds promise for several applications:

  • Drug Development : As a lead compound for designing new antiviral agents.
  • Neuroprotective Agents : Potential use in developing treatments for Alzheimer's disease due to its enzyme inhibition capabilities.
  • Agricultural Chemicals : Its structural features may also lend themselves to applications in agrochemicals.

Q & A

Q. How can I optimize the synthesis of tert-butyl N-(5-cyanopyridin-3-yl)carbamate to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use tert-butyl carbamate derivatives (e.g., tert-butyl (3-hydroxy-3-phenylpropyl)carbamate) as starting materials, and employ coupling agents like phenyl chloroformate for carbamate bond formation .
  • Reaction Conditions : Optimize reaction time (e.g., 60 hours under reflux in THF) and stoichiometry of catalysts (e.g., DIEA and DMAP at 0.1–0.2 equivalents) to minimize side reactions .
  • Workup Strategies : Partition the crude product between ethyl acetate and acidic aqueous solutions (e.g., 3N HCl) to isolate the target compound from unreacted amines or nitro precursors .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to resolve polar byproducts .
  • Recrystallization : Employ solvent pairs like dichloromethane/hexane to exploit differences in solubility, particularly for removing residual tert-butyl precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ 1.4 ppm for 1H^1H; δ 28–30 ppm for 13C^{13}C) and pyridine/cyanide functionalities .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ at m/z 260.29) and detect fragmentation patterns .

Q. How does the compound’s stability influence experimental design?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group .
  • Reactivity Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) to assess degradation pathways, such as tert-butyl group cleavage .

Q. What solvents are compatible with this compound for reaction or crystallization?

Methodological Answer:

  • Polar Aprotic Solvents : THF or DMF are ideal for dissolving the compound during synthesis .
  • Crystallization Solvents : Use ethyl acetate/hexane mixtures to grow single crystals for X-ray diffraction analysis .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed for this compound?

Methodological Answer:

  • Software Tools : Use SHELX suite (SHELXD for structure solution; SHELXL for refinement) to handle twinned crystals or low-resolution data .
  • Data Collection : Optimize cryocooling (100K) and synchrotron radiation (λ = 0.7–1.0 Å) to enhance weak diffraction signals .

Q. What hydrogen-bonding patterns dominate its molecular assembly in the solid state?

Methodological Answer:

  • Graph Set Analysis : Identify donor-acceptor motifs (e.g., N–H···O=C or C≡N···H–C interactions) using Etter’s graph theory to map supramolecular networks .
  • Crystallographic Data : Analyze intermolecular distances (e.g., 2.8–3.2 Å for hydrogen bonds) from X-ray structures to predict packing motifs .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., tert-butyl rotation) that may obscure resonance splitting .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to validate structural assignments .

Q. What mechanistic insights explain unexpected byproducts in its synthesis?

Methodological Answer:

  • Isotope Labeling : Trace 13C^{13}C-labeled tert-butyl groups to identify hydrolysis or elimination pathways .
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to detect competing pathways (e.g., cyanide group oxidation) .

Q. How can computational modeling predict its reactivity in novel reactions?

Methodological Answer:

  • MD Simulations : Simulate solvation effects in THF/water mixtures to predict nucleophilic attack sites (e.g., carbamate carbonyl) .
  • QSPR Models : Corrate Hammett σ values with reaction rates for substituent effects on pyridine ring reactivity .

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